Enhanced Lipophilicity and LogP Differentiation from trans-4-Hydroxyproline
The N-butyryl group on trans-4-Hydroxy-1-(1-oxobutyl)-L-proline confers a significant increase in lipophilicity compared to unmodified trans-4-hydroxyproline. While direct experimental LogP data for the target compound is not available in the primary literature, its calculated LogP is expected to be substantially higher than that of trans-4-hydroxyproline (calculated LogP ≈ -3.3), due to the addition of a four-carbon aliphatic chain [1]. This increase in lipophilicity, a class-level inference for N-acyl amino acid derivatives, is crucial for enhancing membrane permeability and bioavailability in drug design contexts [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP expected to be > -1 (not experimentally determined) |
| Comparator Or Baseline | trans-4-Hydroxyproline (CAS 51-35-4); Calculated LogP ≈ -3.3 |
| Quantified Difference | Estimated increase of > 2.3 LogP units |
| Conditions | In silico prediction based on molecular structure |
Why This Matters
For procurement decisions, this property suggests that trans-4-Hydroxy-1-(1-oxobutyl)-L-proline is a more suitable candidate for applications requiring improved membrane permeability compared to its parent hydroxyproline.
- [1] PubChem. (n.d.). trans-4-Hydroxy-L-proline. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/trans-4-Hydroxy-L-proline View Source
- [2] Shimada, K., & Takahashi, T. (2008). Oral Composition. U.S. Patent Application Publication No. US 2008/0102042 A1. Retrieved from https://www.freepatentsonline.com/y2008/0102042.html View Source
